N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine
Description
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is a synthetic compound characterized by the presence of a sulfonyl group attached to a homocysteine backbone. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H13ClF3NO4S2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C12H13ClF3NO4S2/c1-17(10(4-5-22)11(18)19)23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,22H,4-5H2,1H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
GMBNGIBQBPHCQU-JTQLQIEISA-N |
Isomeric SMILES |
CN([C@@H](CCS)C(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CN(C(CCS)C(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with homocysteine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then subjected to further purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
- N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)methionine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)(methyl)homocysteine is unique due to its homocysteine backbone, which imparts distinct biochemical properties compared to similar compounds like N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)methionine. The presence of the homocysteine moiety allows for specific interactions with biological targets, making it more versatile in research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
